molecular formula C19H39NO2 B012788 Malondialdehyde tetrabutylammonium salt CAS No. 105142-14-1

Malondialdehyde tetrabutylammonium salt

Cat. No.: B012788
CAS No.: 105142-14-1
M. Wt: 313.5 g/mol
InChI Key: GFXLQCGVBUWBHF-WLHGVMLRSA-M
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Description

Malondialdehyde tetrabutylammonium salt, also known as Malonaldehyde tetrabutylammonium salt or Tetrabutylammonium malondialdehyde enolate, is a chemical compound with the linear formula OCHCH=CHO [N (CH2CH2CH2CH3)4]. It has a molecular weight of 313.52 .


Molecular Structure Analysis

The linear formula of this compound is OCHCH=CHO [N (CH2CH2CH2CH3)4] . This indicates that the compound consists of a malondialdehyde molecule (OCHCH=CHO) and a tetrabutylammonium ion ([N (CH2CH2CH2CH3)4]).


Chemical Reactions Analysis

Malondialdehyde (MDA) is a biomarker of oxidative damage to lipids caused by smoking. Oxidized lipids are able to produce MDA as a decomposition product . MDA is a secondary product of lipid peroxidation . It’s also important to note that lipid peroxidation not only is triggered by reactive oxygen species (ROS), but can also result from increased lipoxygenase activity .

Scientific Research Applications

  • Catalysis in Organic Synthesis : Tetrabutylammonium salts, including Malondialdehyde tetrabutylammonium, are used as catalysts in various organic reactions. For instance, they catalyze Knoevenagel condensation reactions, which are crucial for synthesizing electrophilic alkenes (Davoodnia, 2012).

  • Chemoselective Reactions : These salts are employed for chemoselective dithioacetalization and oxathioacetalization of aldehydes. The tetrabutylammonium bromide variant, for example, is an effective catalyst and reaction medium that can be recycled for subsequent reactions (Ranu & Das, 2004).

  • Anionic Polymerization : They are used to initiate anionic polymerization of acrylates and methacrylates at room temperature, reaching molecular weights of 1500-25,000 (Reetz, Hütte, & Goddard, 1995).

  • Biochemical Analysis : Malondialdehyde tetrabutylammonium salt plays a role in the analysis of biological samples. For instance, it can be used for the simultaneous determination of malondialdehyde, ascorbic acid, and adenine nucleotide derivatives, avoiding the need for unspecific tests (Lazzarino et al., 1991).

  • Biomarker Identification : Plasma malondialdehyde, which can be derived from this compound, has been identified as a potential biomarker for oxidative stress (Nielsen et al., 1997).

  • Phase-Transfer Catalysis : Its solubility in organic solvents like benzene plays a role in phase-transfer catalytic reactions, influencing the yield of various organic compounds (Lee & Huang, 2002).

  • Photocatalyzed Reactions : Tetrabutylammonium salts are used in solar light-driven photocatalyzed alkylations, enabling efficient chemistry using renewable energy sources (Protti et al., 2009).

Mechanism of Action

MDA released during oxidative stress modifies proteins covalently. The C terminus of complement regulator factor H binds negative patches on MDA-modified proteins, and aHUS-related mutations affect the interaction . It has been suggested that MDA may act as a protection mechanism rather than being an indicator of damage .

Safety and Hazards

Malondialdehyde tetrabutylammonium salt is classified as Skin Corr. 1B; Eye Dam. 1; H314, H318 according to the GHS classification. It causes severe skin burns and eye damage. Precautionary measures include not breathing dust, washing skin thoroughly after handling, and wearing protective gloves/ protective clothing/ eye protection/ face protection .

Relevant Papers One relevant paper discusses the role of Malondialdehyde in oxidative stress and lipid peroxidation . Another paper discusses the recognition of Malondialdehyde-modified proteins by the C Terminus of Complement Factor H .

Properties

IUPAC Name

(E)-3-oxoprop-1-en-1-olate;tetrabutylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C3H4O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;4-2-1-3-5/h5-16H2,1-4H3;1-4H/q+1;/p-1/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXLQCGVBUWBHF-WLHGVMLRSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C(=C[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C(=C/[O-])\C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100683-54-3
Record name (E)-3-Oxoprop-1-en-1-olate; tetrabutylazanium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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